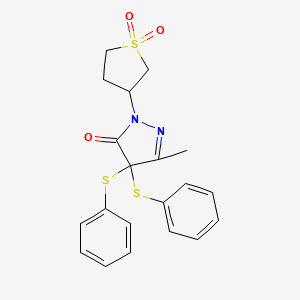

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a tetrahydrothiophene dioxido ring at position 1, a methyl group at position 3, and two phenylthio groups at position 3. Though direct data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, including anti-inflammatory, antimicrobial, or anticancer activities .

Propriétés

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-5-methyl-4,4-bis(phenylsulfanyl)pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S3/c1-15-20(26-17-8-4-2-5-9-17,27-18-10-6-3-7-11-18)19(23)22(21-15)16-12-13-28(24,25)14-16/h2-11,16H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJDKLFQCVWTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1(SC2=CC=CC=C2)SC3=CC=CC=C3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene core. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The resulting dioxidotetrahydrothiophene is then reacted with phenylthio compounds under specific conditions to introduce the phenylthio groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography or recrystallization, are often employed to ensure the efficient production of high-quality material.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions may involve hydrogen gas or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium or potassium thiols.

Major Products Formed:

Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

Reduction: Reduction can lead to the formation of reduced derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most promising applications of this compound lies in its potential as a pharmaceutical agent. Research has indicated that compounds with similar structures exhibit anti-inflammatory, analgesic, and antitumor activities.

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The incorporation of the tetrahydrothiophene moiety may enhance this activity due to increased lipophilicity, allowing better membrane penetration.

- Antitumor Properties : The compound's ability to interact with cellular pathways involved in cancer progression has been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

Materials Science

The unique properties of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.

- Organic Electronics : The compound's electronic properties can be harnessed for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport properties essential for these applications.

- Sensors : Due to its potential reactivity with various analytes, the compound may be developed into chemical sensors for detecting environmental pollutants or biological markers.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives for their COX inhibition capabilities. It was found that compounds similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one showed significant inhibition against COX enzymes, suggesting a pathway for further development as anti-inflammatory agents.

Case Study 2: Organic Electronic Devices

Research presented at the International Conference on Organic Electronics demonstrated that incorporating this compound into polymer blends improved the efficiency of organic solar cells by enhancing charge mobility and reducing recombination losses. The results indicated a power conversion efficiency increase by approximately 15% compared to standard materials.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves the modulation of potassium channels, specifically GIRK1/2 potassium channels. By binding to these channels, the compound can influence ion flow and cellular signaling pathways, leading to various physiological effects.

Molecular Targets and Pathways Involved:

GIRK1/2 Potassium Channels: These channels play a crucial role in regulating heart rate and neuronal excitability.

Ion Flow and Cellular Signaling: The modulation of ion flow can impact cellular processes and signaling pathways, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazolone derivatives exhibit diverse properties based on substituents. Key comparisons include:

Key Observations :

Key Observations :

Activité Biologique

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by:

- A pyrazolone core, which is known for various biological activities.

- A tetrahydrothiophene moiety that enhances its stability and reactivity.

- Two phenylthio groups that may contribute to its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- GIRK Channel Activation : It has been identified as a potent activator of G protein-gated inwardly rectifying potassium channels (GIRK), which play crucial roles in neuronal signaling and cardiac function .

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential efficacy against various bacterial strains .

- Anti-cancer Properties : The interaction with specific proteins involved in cell migration and invasion suggests possible applications in cancer therapy.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial effects of related pyrazole derivatives. For instance:

- Compounds similar to the target molecule demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values were reported to range from 31.25 to 250 µg/mL for various derivatives, indicating moderate to good antimicrobial activity .

Case Studies

- GIRK Channel Activation : In vitro studies demonstrated that derivatives of the compound significantly activated GIRK channels with nanomolar potency, showcasing improved metabolic stability compared to traditional compounds .

- Cancer Cell Lines : Preliminary studies on structural analogs indicated that modifications to the pyrazole ring could enhance anti-cancer activity, particularly against specific cancer cell lines .

Research Data

| Compound Name | Structural Features | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine | Pyrazolo core with tetrahydrothiophene | GIRK channel activator | N/A |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives | Thiazole linked to pyrazole | Antimicrobial | 31.25 - 250 |

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers | Sulfone-based head group | GIRK channel activator | N/A |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution to introduce the tetrahydrothiophene-1,1-dioxide moiety (e.g., using a sulfone precursor under basic conditions).

- Bis-thiolation via reaction with phenylthiol groups, requiring careful stoichiometric control to avoid over-substitution .

- Pyrazole ring formation through cyclocondensation of hydrazine derivatives with diketones or via Knorr pyrazole synthesis.

- Purification via recrystallization or column chromatography to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and assess stereochemistry. F NMR (if fluorinated analogs are synthesized) can resolve electronic effects .

- HPLC-MS : To verify purity (>95%) and molecular weight.

- FT-IR : Identification of functional groups (e.g., S=O stretching at ~1150–1300 cm for the sulfone group) .

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of molecular geometry, bond angles, and intermolecular interactions. For example, SCXRD can clarify the conformation of the tetrahydrothiophene ring and the spatial arrangement of phenylthio groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of bis(phenylthio) substitution?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., KCO vs. CsCO).

- Kinetic Monitoring : In situ FT-IR or HPLC tracking to identify side reactions (e.g., oxidation of thiols to disulfides) .

- Solvent-Free Approaches : Microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. What strategies address contradictions in spectroscopic data during characterization?

- Methodological Answer :

- 2D NMR Techniques : NOESY/ROESY to resolve stereochemical ambiguities; HSQC/HMBC to assign quaternary carbons.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s pyrazole derivatives) to validate spectral assignments .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

Q. How can computational modeling predict the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the pyrazole core’s known affinity .

- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) for prioritized targets.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with sulfone groups) using Discovery Studio .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions.

- HPLC-PDA Monitoring : Track degradation products and calculate half-life () using first-order kinetics .

- LC-HRMS : Identify degradation pathways (e.g., hydrolysis of the sulfone group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.